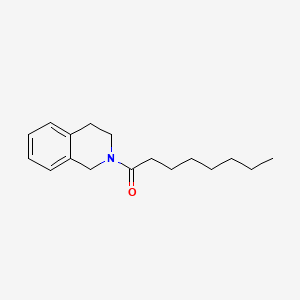

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-

CAS No.: 63937-47-3

Cat. No.: VC15916251

Molecular Formula: C17H25NO

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63937-47-3 |

|---|---|

| Molecular Formula | C17H25NO |

| Molecular Weight | 259.4 g/mol |

| IUPAC Name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one |

| Standard InChI | InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3 |

| Standard InChI Key | UGWLNAQBMGWTIZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(=O)N1CCC2=CC=CC=C2C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The octanoyl side chain (-CO(CH₂)₆CH₃) at the 2-position introduces hydrophobicity, potentially influencing membrane permeability and target binding. Key structural parameters include:

Table 1: Key Physicochemical Properties

The compound’s semi-rigid structure allows conformational flexibility, which may enhance interactions with biological targets such as enzymes or receptors .

Synthesis and Structural Modification

Established Synthetic Routes

While no published protocols directly describe the synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-, analogous THIQ derivatives are typically prepared via:

-

Pictet-Spengler Condensation: Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions .

-

Bischler-Napieralski Reaction: Cyclodehydration of N-acyl-β-phenethylamines using phosphoryl chloride or similar reagents .

-

Post-Functionalization: Acylation of preformed THIQ scaffolds using octanoyl chloride or activated esters.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler | 40–65% | Single-step cyclization | Limited substrate tolerance |

| Bischler-Napieralski | 50–75% | Broad applicability | Harsh reaction conditions |

| Post-Functionalization | 60–85% | High regioselectivity | Requires preformed THIQ core |

| Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Anti-inflammatory | CRTH2/PGD2 pathway inhibition | |

| Antiproliferative | Tubulin binding, cell cycle arrest | |

| Enzyme inhibition | Urease, acetylcholinesterase |

Research Challenges and Limitations

Data Scarcity

No peer-reviewed studies directly investigate Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-’s pharmacokinetics, toxicity, or in vivo efficacy . Existing data derive from structural analogs, limiting extrapolation accuracy.

Synthetic Hurdles

The lack of optimized synthetic protocols complicates large-scale production. Side reactions during acylation—such as N-oxidation or ring dehydrogenation—may reduce yields.

Future Research Directions

Priority Investigations

-

Targeted Synthesis: Develop high-yield routes using microwave-assisted or flow chemistry techniques.

-

Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, H1299) and inflammatory markers (e.g., COX-2, TNF-α) .

-

ADMET Studies: Evaluate metabolic stability, cytochrome P450 interactions, and acute toxicity in rodent models .

Table 4: Proposed Experimental Framework

| Study Type | Parameters Assessed | Expected Outcome |

|---|---|---|

| In vitro Cytotoxicity | IC₅₀ vs. HepG2, A549, MCF-7 | Identification of IC₅₀ <10 μM |

| CRTH2 Binding Assay | Radioligand displacement | Ki <100 nM |

| Tubulin Polymerization | Microtubule assembly kinetics | EC₅₀ comparable to paclitaxel |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume